6-Bromonaphthalen-1-amine

Palladium Catalysis Cross-Coupling Synthetic Methodology

Inconsistent coupling yields from non-specific bromonaphthylamine isomers lead to material waste and failed syntheses. 6-Bromonaphthalen-1-amine (CAS 591253-73-5) eliminates this risk: precise 6-position bromine enables predictable Suzuki/Heck/Buchwald-Hartwig reactivity. Key outcomes: • Enables azo dyes with exact λmax 505 nm on cotton. • Serves as control in eNOS assays (IC50 >30,000 nM). • Reliable precursor for DANPY fluorophores via Bucherer reaction. Supplied as light yellow-brown solid, ≥98% purity, with cold storage. Ensure exact regioisomer for consistent results.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 591253-73-5
Cat. No. B1290061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromonaphthalen-1-amine
CAS591253-73-5
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)Br)C(=C1)N
InChIInChI=1S/C10H8BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2
InChIKeyJABUKIGLFASZOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromonaphthalen-1-amine: Key Properties


6-Bromonaphthalen-1-amine (CAS 591253-73-5) is a brominated aromatic amine building block of the naphthalene class, possessing a molecular formula of C₁₀H₈BrN and a molecular weight of 222.08 g/mol . The compound features a primary amine at the 1-position and a bromine atom at the 6-position of the naphthalene ring [1]. Computed physicochemical properties include a predicted boiling point of 358.0±17.0 °C, a density of 1.563±0.06 g/cm³, and a predicted pKa of 3.41±0.10 . The compound is typically supplied as a light yellow to brown solid requiring storage at 2–8°C with protection from light .

1 6-Bromo regioisomer for Suzuki, Heck, Buchwald-Hartwig couplings
2 Predicted basicity (pKa ~3.4) supports salt formation or acidic workup
3 Store at 2–8 °C, protected from light; typically light yellow to brown solid

Regioselectivity Advantage of 6-Bromonaphthalen-1-amine


Substitution of a bromonaphthylamine isomer without verifying the exact regioisomer introduces significant risk of synthetic failure and material waste. The position of the bromine atom on the naphthalene ring directly dictates the electronic environment of both the halogen and the amine, governing reactivity in cross-coupling reactions, the outcome of electrophilic aromatic substitutions, and the photophysical properties of downstream products [1]. For example, the 6-bromo isomer places the halogen in a position electronically distinct from the 5-bromo or 7-bromo analogs, leading to divergent yields in Suzuki-Miyaura couplings and different λmax values in azo dye products [1]. Procurement of the specific isomer, 6-Bromonaphthalen-1-amine, is therefore essential for projects requiring predictable and reproducible regiochemical outcomes.

!
Regioisomer mismatch A 5-bromo or 7-bromo isomer shifts the electronic environment, altering cross-coupling yields and photophysical properties.
!
Dye color deviation Even within 1‑bromonaphthylamines, the bromine position changes the λmax of derived azo dyes (reported up to ±15 nm).
!
Solid-form inconsistency The 6‑bromo isomer is typically amorphous, whereas the 5‑bromo isomer is crystalline; handling and dissolution behavior may differ.

Quantitative Differentiation of 6-Bromonaphthalen-1-amine


Cross-Coupling Regioselectivity

The 6-bromo substitution pattern in 6-Bromonaphthalen-1-amine enables selective cross-coupling at the halogen site, a capability foundational to its use in complex molecule synthesis. The bromine atom serves as a functional handle for palladium-catalyzed Suzuki, Heck, and Buchwald-Hartwig reactions, which are pivotal for constructing biaryl systems [1]. While similar reactivity is noted for the 5-bromo isomer [2], the 6-position's electronic environment is distinct. In a study on azo dye synthesis, the dye derived from the 6-bromo isomer exhibited an absorption maximum of 505 nm, compared to 490 nm for the 4-bromo isomer and 520 nm for the 5-bromo isomer [3]. This demonstrates that the regiochemistry of the bromine atom, not merely its presence, dictates the outcome of subsequent reactions.

Azo dye λmax
Reported
6-Br isomer dye λmax 505 nm
4-Br isomer dye λmax 490 nm
5-Br isomer dye λmax 520 nm
Regioisomer controls dye absorption wavelength; 6‑bromo position gives distinct photophysical signature.
Azoic dyestuffs on cotton; Bassilios et al. (1966).
Palladium Catalysis Cross-Coupling Synthetic Methodology

eNOS Inhibition Profile

6-Bromonaphthalen-1-amine has been evaluated for its ability to inhibit human endothelial nitric oxide synthase (eNOS). In a fluorescence-based assay using HEK293 cells expressing human eNOS, the compound exhibited an IC50 value greater than 30,000 nM (>30 µM) [1]. This low potency indicates it is not a direct inhibitor of this enzyme. This quantitative benchmark is crucial for medicinal chemistry programs seeking to profile eNOS off-target activity or for those intentionally designing weak binders.

eNOS inhibition
Head-to-head
IC50 > 30,000 nM
Negligible inhibitory activity; useful as weak-binding benchmark in nitric oxide synthase profiling.
HEK293 cells, fluorescence assay; BindingDB data.
Medicinal Chemistry Enzyme Inhibition Nitric Oxide Synthase

Physicochemical Properties vs. 5-Bromo Isomer

While the 5- and 6-bromo isomers of naphthalen-1-amine share the same molecular weight and formula, their predicted physicochemical properties diverge. The 6-Bromo isomer has a predicted pKa of 3.41±0.10 and LogP of 3.77 . In contrast, the 5-Bromo isomer (CAS 4766-33-0) has a reported melting point of 66-68°C and a refractive index of 1.718 [1], whereas the 6-Bromo isomer is typically an amorphous solid without a defined melting point [2]. This difference in solid-state properties (crystalline vs. amorphous) can impact formulation and handling, while the distinct pKa and LogP values influence solubility and membrane permeability in biological contexts.

Physicochemical profile
Reported
6-Br: predicted pKa 3.41, LogP 3.77
5-Br: mp 66–68 °C, crystalline, no pKa reported
Different solid-state forms and predicted ionization influence solubility and membrane partitioning in biological assays.
Predicted pKa/LogP; experimental mp from Baidu Baike.
Medicinal Chemistry ADME Prediction Physicochemical Properties

Bucherer Reaction Synthetic Entry Point

6-Bromonaphthalen-1-amine serves as a key intermediate in the synthesis of 2-amino-6-bromonaphthalenes, which are precursors to DNA-binding fluorophores like DANPY (dialkylaminonaphthylpyridinium) [1]. The Bucherer reaction, which condenses secondary amines with 2-naphthols, has been specifically optimized for 6-bromo derivatives, enabling practical, large-scale synthesis of tricyclic frameworks [2]. This established synthetic route provides a practical advantage for researchers requiring 6-bromo-substituted naphthalene scaffolds.

Bucherer route
Class-level
Bucherer amination of 6-bromo-2-naphthol → tricyclic 2‑amino‑6‑bromonaphthalenes
Established synthetic entry to DANPY fluorophore precursors; reduces method development risk.
Optimized with Teflon-capped pressure flask; Kingsbury et al. (2019).
Synthetic Chemistry Heterocycle Synthesis Fluorescent Probes

6-Bromonaphthalen-1-amine Applications


Azo Dye Synthesis

6-Bromonaphthalen-1-amine is used to prepare azoic dyestuffs with a specific λmax of 505 nm when developed on cotton, enabling precise color matching in textile and dye research [1]. This application directly leverages the 6-bromo isomer's distinct electronic signature.

Palladium-Catalyzed Cross-Coupling

The compound serves as a reactive partner in Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl systems [2]. This is particularly valuable in the synthesis of pharmacologically active agents, liquid crystals, and OLED materials where the 6-position attachment is required.

DNA-Binding Fluorophore Synthesis (DANPY)

As a precursor to 2-amino-6-bromonaphthalenes, 6-Bromonaphthalen-1-amine is employed in the practical synthesis of DANPY-based fluorophores, which are useful for DNA staining and biophysical studies [3]. The established Bucherer reaction protocol provides a reliable entry point to this class of compounds.

eNOS Off-Target Activity Profiling

With a measured IC50 > 30,000 nM against human eNOS, 6-Bromonaphthalen-1-amine can be used as a control compound in nitric oxide synthase inhibition assays to define background noise or to benchmark the potency of novel inhibitors [4].

Application
Selection Property
Validation Focus
Azo dye colorant research
6‑Bromo regioisomer identity
Reproducible absorption maximum on target substrate
Palladium-catalyzed biaryl synthesis
Regiospecific cross-coupling handle at 6‑position
Consistent coupling efficiency for 6‑substituted products
DNA-binding fluorophore development
Compatibility with Bucherer amination
Reliable synthesis of 2‑amino‑6‑bromonaphthalene intermediates
Nitric oxide synthase off-target screening
Weak eNOS inhibition baseline
Confirmation of insignificant NO synthase activity in cell assay

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